molecular formula C7H7LiN2O3 B2596475 Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate CAS No. 2445786-61-6

Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate

Cat. No.: B2596475
CAS No.: 2445786-61-6
M. Wt: 174.08
InChI Key: BWNXYYXUVBNZNS-UHFFFAOYSA-M
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Description

Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate is a heterocyclic compound that features a unique structure combining an imidazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with oxirane compounds in the presence of a base, followed by carboxylation. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C, depending on the specific reagents used .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.Li/c10-7(11)5-6-8-1-2-9(6)3-4-12-5;/h1-2,5H,3-4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNXYYXUVBNZNS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COC(C2=NC=CN21)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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